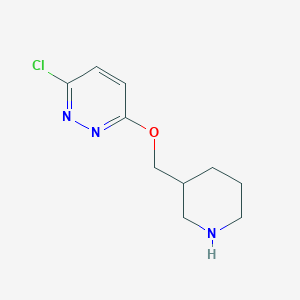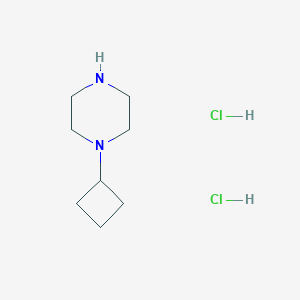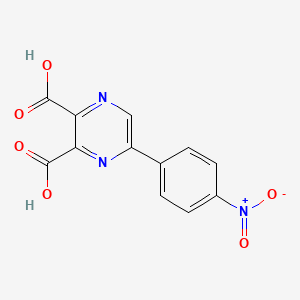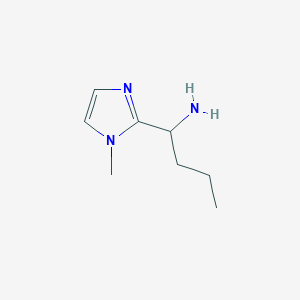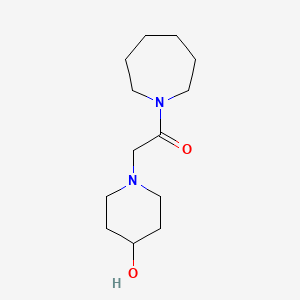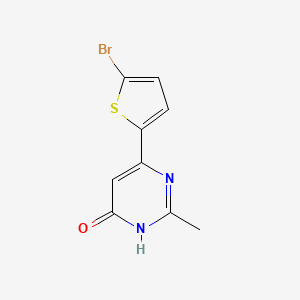
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like “(5-bromothiophen-2-yl)methylamine” are liquids at room temperature .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds, such as substituted benzamide derivatives, have been explored, showing significant antibacterial and antifungal activity, indicating the potential of this chemical structure for developing new antimicrobials (Laxmi et al., 2019).
- A versatile route to pyrimidines bearing thiophene fragments has been demonstrated, combining Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution, highlighting a method for the synthesis of structurally related compounds (Verbitskiy et al., 2012).
Antimicrobial Activity
- Research on Schiff base compounds related to 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol has indicated antimicrobial and anticancer activities, suggesting the potential of such compounds in therapeutic applications (S. M et al., 2022).
Structural Analysis and Quantum Chemical Studies
- The crystal structure of derivatives has been analyzed, revealing insights into the molecular interactions and potential for further chemical modifications (Geiger et al., 2014).
- Quantum chemical calculations have been used to evaluate electronic and chemical reactivity, indicating the compound's potential for antioxidant activities, supported by molecular docking analysis (Althagafi, 2022).
Noncovalent Interactions and Supramolecular Network
- Studies have also focused on noncovalent interactions and the structural investigation of O-benzenesulfonylated pyrimidines, providing insights into the compound's stability and reactivity for further development (Ali et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . .
Biochemical Pathways
Thiophene derivatives are known to participate in various biochemical pathways due to their diverse biological activities . Pyrimidines also play crucial roles in numerous biochemical processes as they are part of the nucleotide base in DNA and RNA.
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZVVUJTELPWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




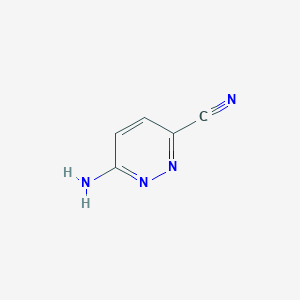
![Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate](/img/structure/B1486691.png)

![2-Chlorothieno[3,2-d]pyrimidine](/img/structure/B1486693.png)
![Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate](/img/structure/B1486700.png)

